molecular formula C12H17Cl2NO3 B165545 2,4-DB-Dimethylammonium CAS No. 2758-42-1

2,4-DB-Dimethylammonium

Cat. No. B165545
CAS RN: 2758-42-1
M. Wt: 294.17 g/mol
InChI Key: KEIXJOCOXNOKHI-UHFFFAOYSA-N
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Description

2,4-DB-Dimethylammonium is a selective phenoxy herbicide and plant growth regulator . It is also known as 2,4-D dimethyl amine salt . The data related specifically to the dimethylammonium variant is limited but a fuller dataset is available as 2,4-D .


Synthesis Analysis

An analytical method was developed using LC-ESI(-ve)-MS/MS to investigate the residue dynamics of 2,4-D (2,4-dichlorophenoxyacetic acid) in green tea leaves, processed tea, tea liquor, and tea-cropped soil . This method can be applied successfully for the determination of 2,4-D residues in/on tea matrix .


Molecular Structure Analysis

The molecular formula of 2,4-DB-Dimethylammonium is C₁₀H₁₃Cl₂NO₃ . The structure does not exhibit isomerism . The International Chemical Identifier key (InChIKey) is IUQJDHJVPLLKFL-UHFFFAOYSA-N .

Scientific Research Applications

Environmental Behavior and Safety

Environmental Behavior of 2,4-DB-Dimethylammonium in Wheat and Soil Research on 720 g/L 2,4-d-dimethylammonium AS under wheat field conditions revealed that the dissipation behaviors of 2,4-d-dimethylammonium in wheat and soil followed a first-order kinetic equation. The study indicated the safety of its application at recommended dosage during the 3–4 leaf stage for weed control in wheat fields, with residue levels in wheat plant, wheat grain, and soil being below 0.02 mg/kg (Jiang et al., 2010).

Genetic Toxicity

Evaluation of 2,4-DB-Dimethylammonium's Genetic Toxicity The herbicide 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and its dimethylamine salt were examined for genetic toxicity using several in vitro assays. The results consistently indicated a lack of genotoxic potential for 2,4-DB, aligning with the absence of carcinogenic potential reported in other studies on mice and rats (Charles et al., 2000).

Agricultural and Weed Control Applications

Efficacy of 2,4-DB-Dimethylammonium in Agriculture A study on peanut response to 2,4-DB plus crop oil at various application timings demonstrated that 2,4-DB is an effective post-emergence herbicide for broadleaf weed control in peanuts. The study noted no significant effect on yield and quality of runner peanut due to the herbicide or its combination with crop oil concentrate at various application timings (Dotray et al., 2016).

Safety And Hazards

2,4-DB-Dimethylammonium may be fatal if swallowed, harmful if inhaled, and may be harmful in contact with skin . It is corrosive to the eyes and may cause severe damage including blindness . It may cause skin irritation, irritation of the mucous membranes, and irritation of the respiratory tract .

properties

IUPAC Name

4-(2,4-dichlorophenoxy)butanoic acid;N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3.C2H7N/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;1-3-2/h3-4,6H,1-2,5H2,(H,13,14);3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIXJOCOXNOKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7034547
Record name Dimethylamine 4-(2,4-dichlorophenoxy)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7034547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-DB-Dimethylammonium

CAS RN

2758-42-1
Record name 2,4-DB dimethylammonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2758-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-DB-dimethylammonium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002758421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylamine 4-(2,4-dichlorophenoxy)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7034547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,4-dichlorophenoxy)butyric acid, compound with dimethylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DB-DIMETHYLAMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D4M73HIO3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SM Greenberg, AN Sparks Jr… - Pest Management …, 2007 - Wiley Online Library
In the Lower Rio Grande Valley (LRGV) of Texas, cotton regrows and produces fruit from undestroyed stalks throughout the winter, and in spring weevils from such locations become a …
Number of citations: 22 onlinelibrary.wiley.com
A Pesticides, VM Authority - Identity, 2014
Number of citations: 0

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